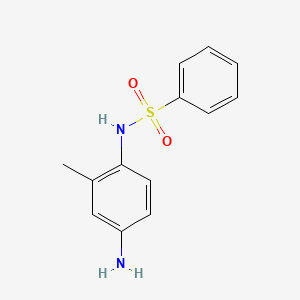

N-(4-amino-2-methylphenyl)benzenesulfonamide

Übersicht

Beschreibung

N-(4-amino-2-methylphenyl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their broad range of biological activities, including antibacterial, antifungal, and anticancer properties. This compound is characterized by the presence of an amino group and a methyl group attached to the phenyl ring, which is further connected to a benzenesulfonamide moiety.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-amino-2-methylphenyl)benzenesulfonamide typically involves the reaction of 4-amino-2-methylbenzenesulfonyl chloride with aniline under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The product is then purified by recrystallization from ethanol or another suitable solvent .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-amino-2-methylphenyl)benzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The sulfonamide group can be reduced to form corresponding amines.

Substitution: The compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are employed.

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Corresponding amines.

Substitution: Various substituted derivatives depending on the reagent used.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Mechanism of Action

N-(4-amino-2-methylphenyl)benzenesulfonamide is characterized by the presence of an amino group and a methyl group attached to a phenyl ring, linked to a benzenesulfonamide moiety. This unique structure enhances its biological activity, especially in targeting specific enzymes such as carbonic anhydrase IX (CA IX), which is often overexpressed in tumors. The inhibition of CA IX is significant in cancer treatment as it promotes apoptosis in cancer cell lines, indicating potential for therapeutic applications against various cancers .

Biological Activities

- Anticancer Properties :

- Antibacterial and Antifungal Activities :

- Anti-inflammatory Effects :

Case Studies and Research Findings

Wirkmechanismus

The mechanism of action of N-(4-amino-2-methylphenyl)benzenesulfonamide involves the inhibition of carbonic anhydrase IX, an enzyme that plays a crucial role in maintaining pH balance in cancer cells. By inhibiting this enzyme, the compound disrupts the pH regulation, leading to cell death. The compound also interacts with other molecular targets, including bacterial enzymes, thereby exhibiting antibacterial activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-amino-N-(3-methoxypropyl)benzenesulfonamide

- 4-amino-N-(2-methoxyphenyl)benzenesulfonamide

- 4-methyl-N-(4-(((4-methylphenyl)sulfonyl)amino)phenyl)benzenesulfonamide

Uniqueness

N-(4-amino-2-methylphenyl)benzenesulfonamide is unique due to the presence of both an amino group and a methyl group on the phenyl ring, which enhances its biological activity and specificity towards certain enzymes. This structural feature distinguishes it from other similar compounds and contributes to its potent anticancer and antibacterial properties .

Biologische Aktivität

N-(4-amino-2-methylphenyl)benzenesulfonamide, a sulfonamide derivative, has garnered attention for its diverse biological activities, particularly its potential as an anticancer and antibacterial agent. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Overview of Sulfonamides

Sulfonamides are a class of compounds known for their broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties. The unique structural features of this compound contribute to its specific interactions with biological targets, making it a subject of interest in medicinal chemistry.

The primary mechanism of action for this compound involves the inhibition of carbonic anhydrase IX (CA IX) , an enzyme frequently overexpressed in various tumors. The inhibition of CA IX disrupts the pH regulation within cancer cells, leading to apoptosis (programmed cell death) and potentially enhancing the effectiveness of other anticancer therapies.

Additionally, the compound exhibits antibacterial activity by interacting with bacterial enzymes, which can interfere with bacterial growth and metabolism. This dual action makes it a promising candidate for treating both cancer and bacterial infections.

Anticancer Properties

Research has shown that this compound can induce apoptosis in cancer cell lines. For instance, studies indicate that this compound selectively inhibits CA IX with a high affinity, resulting in significant cytotoxic effects against various cancer cell lines .

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| MDA-MB-231 (Breast) | 1.52 - 6.31 | CA IX inhibition |

| MCF-7 (Breast) | 1.55 - 3.92 | CA IX inhibition |

| Normal MCF-10A | Not significant | Selective toxicity |

The selectivity towards cancer cells over normal cells is crucial for reducing side effects associated with traditional chemotherapy agents.

Antibacterial Properties

This compound also demonstrates significant antibacterial activity. It has been evaluated against various bacterial strains, showing effective inhibition at concentrations as low as 50 μg/mL .

Table 2: Antibacterial Activity Against Various Strains

| Compound | K. pneumoniae | S. aureus | E. coli | P. aeruginosa |

|---|---|---|---|---|

| This compound | 80.69% | 69.74% | 25.68% | 27.37% |

| Ciprofloxacin (Control) | 99.20% | 100% | 95.00% | 90.00% |

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of various benzenesulfonamide derivatives, including this compound:

- Inhibition Studies : A study utilized fluorescent thermal shift assays to determine the binding affinity of this compound to different carbonic anhydrase isoforms, revealing that it exhibited nanomolar affinities towards CA IX while maintaining selectivity over other isoforms .

- Cellular Uptake and Apoptosis Induction : In vitro studies demonstrated that this compound could significantly increase the percentage of apoptotic cells in treated cancer lines compared to controls, indicating its potential as an effective anticancer agent .

- Pharmacokinetic Studies : Theoretical pharmacokinetic evaluations using models like ADME/PK suggest favorable absorption and distribution characteristics for this compound, which could enhance its therapeutic efficacy .

Eigenschaften

IUPAC Name |

N-(4-amino-2-methylphenyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2S/c1-10-9-11(14)7-8-13(10)15-18(16,17)12-5-3-2-4-6-12/h2-9,15H,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJXYGFICBJIBPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N)NS(=O)(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20354411 | |

| Record name | Benzenesulfonamide, N-(4-amino-2-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20354411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86785-35-5 | |

| Record name | Benzenesulfonamide, N-(4-amino-2-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20354411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.